Thiophen-3-amine

Heterocyclic Chemistry Stability Synthetic Intermediates

Researchers requiring an unsubstituted 3-aminothiophene building block face the instability of 2-aminothiophene isomers, which demand electron-withdrawing groups for practical handling. Thiophen-3-amine (CAS 17721-06-1) is the only stable, unsubstituted aminothiophene for reactions requiring a primary amine at the 3-position. - Enables Pd-catalyzed Buchwald-Hartwig couplings for arylaminothiophene libraries with demonstrated bioactivity. - Supports metal-free SAAP polymerization for polythiophene derivatives, avoiding transition-metal contamination in electronics. - Validated physicochemical data (pKa 4.26±0.10, TPSA 26.0 Ų, rotatable bonds = 0) ensures reliable computational predictions in drug discovery. - Supplied as white to off-white solid; stored under inert gas at 2-8°C to prevent oxidation; in stock for immediate shipment.

Molecular Formula C4H5NS
Molecular Weight 99.16 g/mol
CAS No. 17721-06-1
Cat. No. B096201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophen-3-amine
CAS17721-06-1
Molecular FormulaC4H5NS
Molecular Weight99.16 g/mol
Structural Identifiers
SMILESC1=CSC=C1N
InChIInChI=1S/C4H5NS/c5-4-1-2-6-3-4/h1-3H,5H2
InChIKeyDKGYESBFCGKOJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiophen-3-amine Technical Profile & Procurement


Thiophen-3-amine (3-aminothiophene) is a heterocyclic aromatic amine with the molecular formula C4H5NS and a molecular weight of 99.15 g/mol [1]. The compound features a primary amine group (-NH2) at the 3-position of a thiophene ring, imparting basic character (predicted pKa = 4.26±0.10) and enabling participation in nucleophilic substitutions and coupling reactions . It is typically supplied as a white to off-white solid requiring storage under inert gas at 2–8°C to prevent oxidation . As a versatile building block, it serves as a key intermediate in pharmaceutical synthesis, agrochemical development, and the construction of conjugated polymers and functional materials .

Regiochemistry 3-Amino thiophene isomer; stable under inert storage, unlike 2-amino analogs
Reactivity Nucleophilic amine for C–N coupling and amine-driven polymerization routes
Handling Supplied as solid; requires inert gas storage at 2–8 °C

Thiophen-3-amine Irreplaceability vs. Analogs


The 3-amino substitution pattern on the thiophene ring confers fundamentally different stability, reactivity, and electronic properties compared to its 2-substituted analogs and other thiophene derivatives. The 2-aminothiophene isomer is documented as intrinsically unstable in its unsubstituted form, requiring electron-withdrawing groups for practical handling [1]. In cross-coupling reactions, 3-aminothiophenes exhibit distinct regioselectivity compared to 2-aminothiophenes, and their electron-rich nature enables unique polymerization pathways that 3-halothiophenes cannot replicate [2]. Substituting Thiophen-3-amine with a cheaper analog such as 3-bromothiophene or 2-aminothiophene derivatives fundamentally alters reaction outcomes, yields, and the structural integrity of the target molecule [3]. These differences mandate compound-specific procurement for applications requiring precise regiochemistry, stability under reaction conditions, or specific electronic characteristics.

2-Aminothiophene Intrinsic instability may limit commercial availability as an unsubstituted building block
3-Bromothiophene Electrophilic reactivity profile cannot replicate nucleophilic amine couplings or SAAP polymerization
2-Aminothiophene derivatives Electron-withdrawing substituents alter regioselectivity and may compromise target molecule identity

Thiophen-3-amine vs. Closest Analogs


Stability Advantage Over 2-Aminothiophene

The intrinsic stability of unsubstituted 3-aminothiophene is a primary differentiating feature compared to its 2-amino isomer. A foundational review in sulfur heterocyclic chemistry explicitly states that '2-aminothiophene itself [is] considered as very unstable,' whereas 3-aminothiophene derivatives have been the subject of extensive synthetic methodology development [1]. While 2-aminothiophenes generally require electron-withdrawing substituents to achieve practical stability, the unsubstituted Thiophen-3-amine can be synthesized, isolated, and stored as a stable white to off-white solid under inert atmosphere .

Stability vs. 2-Aminothiophene
Head-to-head
3-Aminothiophene: stable solid under inert atmosphere; 2-aminothiophene: reported as very unstable in unsubstituted form
Supports procurement and storage feasibility as a commercial building block
Qualitative difference based on foundational review
Heterocyclic Chemistry Stability Synthetic Intermediates

Self Acid-Assisted Polycondensation (SAAP) Platform

Thiophen-3-yl-amine demonstrates a unique capacity to serve as a monomer platform for self acid-assisted polycondensation (SAAP), a reactivity profile not observed with 3-halothiophenes or 2-aminothiophenes. Research published in the Journal of Polymer Science demonstrates that the nitrogen atom of Thiophen-3-amine is 'the key atom to form ammonium cation which guarantees SAAP success,' enabling the construction of functionalized poly(thiophene-3-yl-amine) matrices with aromatic side chains (benzene, pyridine) [1]. The authors explicitly conclude that 'thiophene-3-yl-amine is an excellent platform to construct plenty of functionalized monomers candidates for SAAP' [1].

SAAP Polymerization
Class-level
Nitrogen atom forms ammonium cation intermediate, enabling metal-free polycondensation; not observed with 3-halothiophenes
Supports metal-free conductive polymer synthesis routes
Reported as an excellent platform in one study; further validation recommended
Conjugated Polymers Materials Science Polycondensation

Diarylaminothiophene Synthesis via Buchwald-Hartwig

In palladium-catalyzed cross-coupling reactions, 3-aminothiophenes exhibit distinct reactivity compared to 3-bromothiophenes, enabling the synthesis of diarylamines with significant biological and electronic properties. A doctoral thesis on thiophene C-N couplings demonstrated that while 3-bromothiophene serves as an electrophile in Buchwald-Hartwig aminations, 3-aminothiophene itself can act as a nucleophilic coupling partner, enabling complementary synthetic strategies [1]. The study successfully synthesized 'a large number of arylamines' and developed a one-pot C-N coupling/intramolecular cyclization sequence to access thienopyrimidinone derivatives using this differential reactivity [1].

Buchwald-Hartwig Amination
Class-level
3-Aminothiophene acts as nucleophilic partner; enables diarylamine synthesis and one-pot cyclization to thienopyrimidinones
Supports complementary synthetic strategies vs. halothiophene electrophiles
Based on doctoral thesis; substrate scope may vary
Cross-Coupling Buchwald-Hartwig Amination Palladium Catalysis

Commercial Availability & Purity

Thiophen-3-amine is commercially available from multiple reputable chemical suppliers with standardized purity specifications. CookeChem offers the compound at 98% purity with defined storage conditions (under inert gas at 2–8°C) and hazard classifications (GHS07 warning, H315/H317/H412) . AKSci supplies the compound at 98% minimum purity with MDL number MFCD03788252 and recommends long-term storage in a cool, dry place . The compound's LogP (XLogP3 = 1.2; alternative predicted values of 0.61 and 1.91) and Topological Polar Surface Area (54.3 Ų) are well-documented in authoritative databases [1], enabling computational property predictions and rational procurement decisions.

Commercial Purity
Reported
98% purity (HPLC) from multiple suppliers
Reduces supply chain uncertainty for reproducible research
Verify lot-specific COA for critical applications
Procurement Purity Supply Chain

Validated Decarboxylation Synthetic Route

A patent (WO2008132925A1) discloses an industrially relevant method for producing 3-aminothiophene via decarboxylation of a 3-aminothiophene-2-carboxylic acid derivative without isolating the carboxylic acid intermediate [1]. This process advantage enables efficient scale-up for pharmaceutical and agrochemical manufacturing. The patent explicitly notes that the compound is 'useful as an intermediate for a medicine, an agrochemical, or the like' and that the method 'can be performed at low cost, simply and in high purity' [1]. This validated synthetic route provides process chemists with a documented, scalable pathway to the target compound, reducing development time and technical risk.

Scalable Synthesis Route
Reported
Patent WO2008132925A1: decarboxylation method without isolating carboxylic acid intermediate; reported low-cost, high-purity process
Supports process chemistry evaluation for scale-up
Patent literature; verify applicability to specific scale and purity requirements
Process Chemistry Synthesis Scale-up

Thiophen-3-amine Application Scenarios


Stable Amine Intermediates for Pharma

Thiophen-3-amine is the preferred choice for multi-step pharmaceutical syntheses where the intermediate must remain stable during storage and handling. The documented instability of unsubstituted 2-aminothiophene [1] makes Thiophen-3-amine the only viable unsubstituted aminothiophene building block for reactions requiring a primary amine at the 3-position. The availability of a patented, scalable decarboxylation route (WO2008132925A1) [2] further supports its use in process chemistry, where reproducible scale-up is essential. The compound serves as a key intermediate in the synthesis of SIK3 inhibitors and other therapeutic candidates [3].

Metal-Free Conductive Polymer Synthesis

For materials scientists developing polythiophene derivatives, Thiophen-3-amine offers a unique SAAP (self acid-assisted polycondensation) polymerization pathway that 3-halothiophenes and 2-aminothiophenes cannot replicate [1]. This metal-free route is particularly valuable for electronics applications where transition metal contamination must be avoided. The nitrogen atom's ability to form an ammonium cation intermediate is essential to the SAAP mechanism, enabling functionalization with aromatic side chains (benzene, pyridine) to tune polymer properties [1]. Procurement of Thiophen-3-amine rather than 3-bromothiophene is mandatory for accessing this polymerization methodology.

Diarylamine & Thienopyrimidinone Library Synthesis

In medicinal chemistry campaigns requiring arylaminothiophene libraries, Thiophen-3-amine functions as a nucleophilic amine partner in Pd-catalyzed Buchwald-Hartwig couplings, enabling the synthesis of diarylamines with demonstrated biological activity [1]. This reactivity is complementary to 3-bromothiophene, which serves as the electrophilic partner. The one-pot C-N coupling/intramolecular cyclization sequence demonstrated in the literature provides efficient access to thienopyrimidinone derivatives [1]. Researchers must select Thiophen-3-amine specifically when the target molecule requires an intact 3-amino group in the final product, as opposed to a halogen handle for subsequent functionalization.

Computational Drug Design & Property Prediction

Thiophen-3-amine's well-characterized physicochemical parameters—including XLogP3 = 1.2, Topological Polar Surface Area = 54.3 Ų, and predicted pKa = 4.26±0.10—are documented in authoritative databases [1][2]. These values enable reliable computational property predictions in drug discovery workflows. The compound's favorable drug-like properties (zero Rule of 5 violations, rotatable bond count = 0) [3] support its use as a privileged scaffold in rational design. When in silico models require accurate input parameters for aminothiophene-containing compounds, the validated property data for Thiophen-3-amine provides greater confidence than extrapolated values from 2-aminothiophene analogs, which exhibit different electronic and conformational profiles.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Stable 3-amino regiochemistry
Storage stability and scale-up reproducibility
Conductive polymer research
Metal-free polycondensation capability
Polymerization monomer functionalization
Diarylamine library synthesis
Nucleophilic amine coupling reactivity
C–N coupling efficiency and cyclization compatibility
Computational drug design
Documented physicochemical parameters
In silico prediction reliability vs. 2-amino analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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